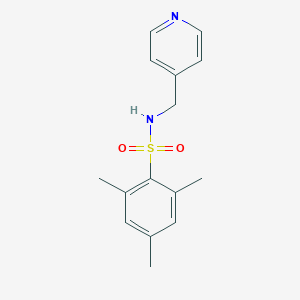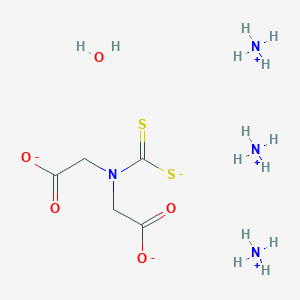![molecular formula C17H17FO2S B231556 1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene, commonly known as AF-219, is a small molecule drug that has been studied for its potential therapeutic applications in various respiratory disorders.
Mécanisme D'action
AF-219 acts by blocking the P2X3 receptor, which is expressed on sensory nerve fibers in the airways. Activation of the P2X3 receptor leads to the release of ATP, which stimulates the cough reflex and promotes airway inflammation. AF-219 binds to the P2X3 receptor and prevents the release of ATP, leading to a reduction in cough reflex and airway inflammation.
Biochemical and Physiological Effects
AF-219 has been shown to have a selective and potent effect on the P2X3 receptor, with minimal off-target effects. It has been found to be well-tolerated in preclinical and clinical studies, with no significant adverse effects reported. AF-219 has been shown to reduce cough frequency and severity, as well as improve lung function in patients with respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
AF-219 has several advantages for lab experiments, including its high potency and selectivity for the P2X3 receptor, as well as its well-characterized mechanism of action. However, AF-219 has some limitations, including its relatively short half-life and the need for frequent dosing in preclinical and clinical studies.
Orientations Futures
Future research on AF-219 could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, AF-219 could be studied in combination with other drugs for the treatment of respiratory disorders. Further research could also explore the potential therapeutic applications of AF-219 in other conditions, such as neuropathic pain and migraine. Overall, AF-219 has shown promising results in preclinical and clinical studies and has the potential to be a valuable therapeutic agent for the treatment of respiratory disorders.
Méthodes De Synthèse
AF-219 is synthesized through a multistep process that involves the reaction of 4-methylbenzene with various reagents to introduce the sulfinyl and fluoro substituents. The final step involves the addition of benzyloxy and propenyl groups to the molecule, resulting in the formation of AF-219. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
AF-219 has been extensively studied for its potential therapeutic applications in respiratory disorders such as chronic cough, asthma, and chronic obstructive pulmonary disease (COPD). It has been found to have a high affinity for the P2X3 receptor, which is involved in the regulation of cough reflex and airway inflammation. AF-219 has been shown to block the P2X3 receptor, leading to a reduction in cough frequency and severity, as well as a decrease in airway inflammation.
Propriétés
Formule moléculaire |
C17H17FO2S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[(S)-[(Z)-1-fluoro-3-phenylmethoxyprop-1-enyl]sulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C17H17FO2S/c1-14-7-9-16(10-8-14)21(19)17(18)11-12-20-13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3/b17-11-/t21-/m0/s1 |
Clé InChI |
YFGXJTYNLNXOEZ-LRJKXPEMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)/C(=C\COCC2=CC=CC=C2)/F |
SMILES |
CC1=CC=C(C=C1)S(=O)C(=CCOCC2=CC=CC=C2)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(=CCOCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



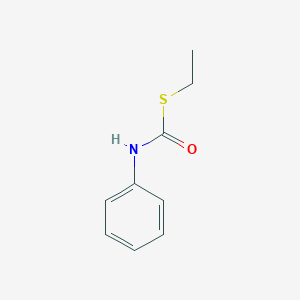
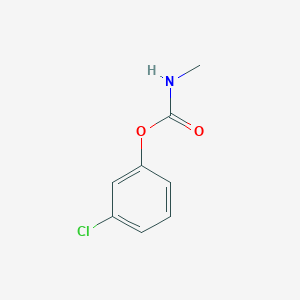
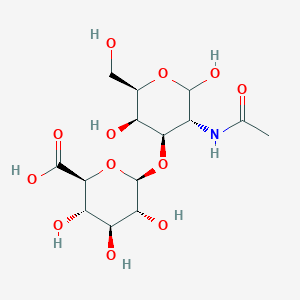
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
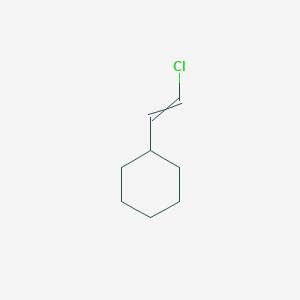
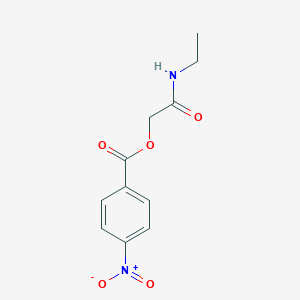
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
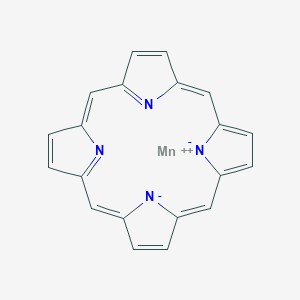
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
